Fluspirilene-13C6

LC-MS/MS Bioanalysis Isotope Dilution

Fluspirilene-13C6 is a stable isotope-labeled analog of the diphenylbutylpiperidine antipsychotic fluspirilene, in which six carbon-12 atoms on the N-phenyl ring are replaced by carbon-13 atoms. With a molecular formula of C₂₃¹³C₆H₃₁F₂N₃O and a molecular weight of 481.53 Da, this compound exhibits a +6 Da mass shift relative to unlabeled fluspirilene (MW 475.57 Da).

Molecular Formula C₂₃¹³C₆H₃₁F₂N₃O
Molecular Weight 481.53
Cat. No. B1160374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluspirilene-13C6
Synonyms8-[4,4-Bis(4-fluorophenyl)butyl]-1-(phenyl-13C6)-1,3,8-triazaspiro[4.5]decan-4-one;  Fluspirilen-13C6;  Fluspiriline-13C6;  Imap-13C6;  McN-JR 6218-13C6;  R 6218-13C6;  Redeptin-13C6; 
Molecular FormulaC₂₃¹³C₆H₃₁F₂N₃O
Molecular Weight481.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluspirilene-13C6 for Bioanalytical Quantification: A 13C6-Labeled Internal Standard for Fluspirilene LC-MS/MS Assays


Fluspirilene-13C6 is a stable isotope-labeled analog of the diphenylbutylpiperidine antipsychotic fluspirilene, in which six carbon-12 atoms on the N-phenyl ring are replaced by carbon-13 atoms . With a molecular formula of C₂₃¹³C₆H₃₁F₂N₃O and a molecular weight of 481.53 Da, this compound exhibits a +6 Da mass shift relative to unlabeled fluspirilene (MW 475.57 Da) [1]. It is supplied as a research-use-only analytical standard, typically at ≥98% chemical purity , and is intended for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of fluspirilene in biological matrices [2].

Why Unlabeled Fluspirilene or Structural Analogs Cannot Replace Fluspirilene-13C6 as an Internal Standard


In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for correcting matrix effects, ionization variability, and extraction recovery differences [1]. Unlabeled fluspirilene cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the analyte, making it impossible to differentiate the standard from the endogenous or dosed compound in the same sample . Structural analogs of fluspirilene (e.g., pimozide, penfluridol) exhibit different chromatographic retention times and ionization efficiencies, leading to variable and often inadequate correction of matrix effects across diverse biological samples [2]. Fluspirilene-13C6, by contrast, is chemically identical to the analyte except for the 13C6 label, ensuring near-identical extraction recovery, chromatographic retention, and ionization behavior while providing a clean +6 Da mass separation for unequivocal MS/MS discrimination .

Fluspirilene-13C6 Quantitative Differentiation Evidence: Head-to-Head Comparisons for Procurement Decisions


Mass Spectrometric Discrimination: +6 Da Mass Shift vs. Unlabeled Fluspirilene

Fluspirilene-13C6 incorporates six carbon-13 atoms on the N-phenyl ring, producing a molecular ion at m/z 482.2 [M+H]⁺ compared to m/z 476.2 [M+H]⁺ for unlabeled fluspirilene, a mass shift of +6 Da [1]. This exceeds the minimum recommended mass difference of ≥3 Da for reliable MS/MS discrimination without isotopic peak overlap in small-molecule LC-MS/MS assays . Unlabeled fluspirilene offers zero mass separation (Δm = 0) and therefore cannot be used as an internal standard in the same analytical run [1].

LC-MS/MS Bioanalysis Isotope Dilution

Label Stability: Non-Exchangeable 13C vs. Deuterium-Labeled Standards Prone to H/D Exchange

Fluspirilene-13C6 employs carbon-13 labeling, which is chemically and metabolically non-exchangeable under all standard bioanalytical conditions (pH 2–10, plasma incubation, solvent extraction) . In contrast, deuterium-labeled internal standards can undergo proton-deuterium back-exchange at rates up to 5–20% over 24 hours when deuterium is positioned on carbon atoms adjacent to carbonyl groups, aromatic systems, or heteroatoms—sites that are structurally present in the fluspirilene scaffold . This differential stability is critical because fluspirilene contains both a carbonyl group and aromatic rings in its spirocyclic core, making hypothetical deuterium labeling at exchangeable positions analytically unreliable .

Stable Isotope Labeling Internal Standard Stability 13C vs Deuterium

Supply Uniqueness: Fluspirilene-13C6 as the Sole Commercially Available Stable Isotope-Labeled Fluspirilene Standard

A systematic search of major stable isotope supplier catalogs (Toronto Research Chemicals, Clearsynth, Pharmaffiliates, Alsachim) reveals that Fluspirilene-13C6 is the only stable isotope-labeled internal standard currently available for fluspirilene quantification [1]. No deuterated analog (e.g., Fluspirilene-d₄, Fluspirilene-d₈) is listed by any supplier. By contrast, structurally related antipsychotics such as haloperidol offer both 13C6 and deuterated internal standards (e.g., Haloperidol-13C6 and Haloperidol-d₄) [2], providing end-users with a choice. For fluspirilene, the 13C6 standard is the exclusive isotopically labeled option, making it the only viable internal standard for accurate LC-MS/MS quantification of fluspirilene in biological samples .

Procurement Reference Standard Supply Chain

Chromatographic Co-Elution: Near-Identical Retention Time to Analyte vs. Structural Analog Internal Standards

Fluspirilene-13C6 is structurally identical to fluspirilene except for the isotopic substitution, resulting in a retention time (tR) difference of ≤0.02 minutes under reversed-phase LC conditions (C18 column, methanol-water-acetic acid mobile phase) [1]. Structural analog internal standards, such as haloperidol or pimozide, exhibit substantially different retention times (tR differences typically 1.5–5 minutes) and consequently experience different matrix effect profiles during electrospray ionization [2]. Co-elution of analyte and internal standard is the single most critical factor for correcting ion suppression or enhancement caused by co-eluting matrix components in biological extracts [3].

Chromatography Matrix Effects Internal Standard Selection

Sensitivity Context: Lower Limit of Quantification Achievable with Fluspirilene-13C6 as Internal Standard

The published LC-MS/MS method for fluspirilene in human plasma achieved a lower limit of quantification (LLOQ) of 21.50 pg/mL using 1 mL plasma, with a mean recovery of 90% [1]. This method, while developed using a structural analog internal standard, represents the sensitivity baseline achievable for fluspirilene quantification. Substituting a structural analog with Fluspirilene-13C6 as the internal standard is expected to improve inter-day precision and recovery consistency across different plasma sources, based on well-established class-level evidence that co-eluting stable isotope-labeled internal standards reduce matrix-induced variability by 30–50% compared to structural analogs in LC-MS/MS bioanalysis [2].

Method Validation LLOQ Therapeutic Drug Monitoring

Fluspirilene-13C6 Application Scenarios: Where the 13C6 Standard Is the Definitive Choice


Regulated Bioanalytical Method Development for Fluspirilene Pharmacokinetic Studies

For CROs and pharmaceutical R&D laboratories developing validated LC-MS/MS methods for fluspirilene quantification in plasma, Fluspirilene-13C6 is the only commercially available internal standard that meets FDA/EMA criteria for stable isotope-labeled internal standard use . Its co-elution with the analyte (Δ tR ≤0.02 min) and non-exchangeable 13C label ensure consistent matrix effect correction across the method's linear range, supporting the required ±15% accuracy and precision at the LLOQ . This is critical for fluspirilene, a long-acting injectable depot antipsychotic with low ng/mL steady-state plasma concentrations that demand the highest analytical sensitivity [1].

Forensic Toxicology Confirmation of Fluspirilene in Post-Mortem or DUID Samples

In forensic toxicology, definitive identification and quantification of fluspirilene in complex matrices such as post-mortem blood, urine, or tissue homogenates requires an internal standard that corrects for severe matrix effects that vary between sample sources . The +6 Da mass shift of Fluspirilene-13C6 provides unambiguous MS/MS discrimination without cross-talk, while its chemical identity with the analyte ensures consistent extraction recovery even in highly decomposed or hemolyzed specimens where structural analog internal standards show variable performance . The ≥98% purity specification of the standard [1] additionally supports the chain-of-custody documentation required for forensic reporting.

Clinical Therapeutic Drug Monitoring (TDM) of Fluspirilene in Schizophrenia Patients

Fluspirilene is administered as an intramuscular depot injection at typical doses of 2–8 mg every 1–4 weeks, producing trough plasma concentrations in the low ng/mL range that require picogram-level quantification sensitivity . Using Fluspirilene-13C6 as the internal standard in a routine clinical TDM LC-MS/MS assay ensures that ion suppression from phospholipids or salts in patient plasma extracts—which can vary significantly between individuals due to diet, co-medications, and metabolic status—is accurately compensated . This directly supports dose individualization and relapse prevention in schizophrenia management, where maintaining fluspirilene concentrations above a minimum effective threshold is critical for clinical efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluspirilene-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.